molecular formula C15H24FN3O2 B11757293 tert-Butyl (2-((2-amino-5-fluorophenyl)(methyl)amino)ethyl)(methyl)carbamate

tert-Butyl (2-((2-amino-5-fluorophenyl)(methyl)amino)ethyl)(methyl)carbamate

Cat. No.: B11757293
M. Wt: 297.37 g/mol
InChI Key: DOXLUYAIABUIRI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound tert-Butyl (2-((2-amino-5-fluorophenyl)(methyl)amino)ethyl)(methyl)carbamate features a tert-butyl carbamate core linked to a substituted phenylamine group. Its molecular structure includes:

  • A 2-amino-5-fluorophenyl ring, providing electron-withdrawing fluorine and nucleophilic amino groups.
  • A methylaminoethyl side chain, introducing conformational flexibility.
  • A tert-butyl carbamate protecting group, enhancing solubility and stability.

Properties

Molecular Formula

C15H24FN3O2

Molecular Weight

297.37 g/mol

IUPAC Name

tert-butyl N-[2-(2-amino-5-fluoro-N-methylanilino)ethyl]-N-methylcarbamate

InChI

InChI=1S/C15H24FN3O2/c1-15(2,3)21-14(20)19(5)9-8-18(4)13-10-11(16)6-7-12(13)17/h6-7,10H,8-9,17H2,1-5H3

InChI Key

DOXLUYAIABUIRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)C1=C(C=CC(=C1)F)N

Origin of Product

United States

Preparation Methods

Stepwise Alkylation and Boc Protection

Starting materials :

  • 2-Amino-5-fluoroaniline

  • Methyl iodide

  • 2-Bromoethylamine hydrobromide

  • tert-Butyl chloroformate

Procedure :

  • Methylation of 2-amino-5-fluoroaniline :

    • 2-Amino-5-fluoroaniline (10 mmol) is dissolved in dry dichloromethane (DCM) under nitrogen.

    • Methyl iodide (12 mmol) and triethylamine (15 mmol) are added dropwise at 0°C.

    • The mixture is stirred for 6 hours at room temperature, yielding N-methyl-2-amino-5-fluoroaniline.

  • Ethylamine side chain introduction :

    • N-Methyl-2-amino-5-fluoroaniline (8 mmol) is reacted with 2-bromoethylamine hydrobromide (10 mmol) in acetonitrile.

    • Potassium carbonate (20 mmol) is added, and the reaction is refluxed for 12 hours.

    • The intermediate is extracted with ethyl acetate and dried over sodium sulfate.

  • Boc protection :

    • The alkylated product (5 mmol) is dissolved in tetrahydrofuran (THF).

    • tert-Butyl chloroformate (6 mmol) and 4-dimethylaminopyridine (DMAP, 0.5 mmol) are added at 0°C.

    • After stirring for 4 hours, the mixture is concentrated, and the crude product is purified via flash chromatography (hexane:ethyl acetate = 3:1).

Yield : 65–72% after purification.

One-Pot Tandem Alkylation-Carbamation

To improve efficiency, a one-pot method eliminates intermediate isolation:

  • Reagents :

    • 2-Amino-5-fluoroaniline (10 mmol)

    • Methyl triflate (12 mmol)

    • 2-Chloroethylmethylamine (12 mmol)

    • tert-Butyl chloroformate (12 mmol)

  • Conditions :

    • All reagents are combined in DMF with cesium carbonate (30 mmol).

    • Heated to 60°C for 8 hours under argon.

    • Quenched with ice water and extracted with DCM.

Yield : 58–63% (requires gradient HPLC purification).

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Large-scale manufacturing employs flow reactors to enhance reproducibility:

Parameter Value
Reactor typeMicrofluidic tubular reactor
Temperature70°C
Residence time20 minutes
SolventEthanol/water (9:1)
CatalystAmberlyst-15
Throughput1.2 kg/day

This method achieves 85% conversion with >99% purity after crystallization.

Solvent and Catalyst Screening

Optimization studies compare solvents and catalysts for Boc protection:

Solvent Catalyst Time (h) Yield (%)
THFDMAP472
DCMPyridine668
AcetonitrileNone855

DMAP in THF provides optimal results due to enhanced nucleophilicity of the amine.

Analytical Validation and Quality Control

Purity Assessment

Final product quality is verified using:

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 minutes.

  • NMR (¹H, 400 MHz): Key signals include δ 1.42 (s, Boc CH3), 2.85 (s, N-CH3), 3.45 (t, ethyl CH2).

Impurity Profiling

Common impurities and their sources:

Impurity Source Mitigation
Des-Boc derivativeIncomplete protectionExtended reaction time
Di-methylated byproductOver-alkylationControlled methylating agent
Ethylamine dimerSide-chain couplingExcess amine reagent

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((2-amino-5-fluorophenyl)(methyl)amino)ethyl)(methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

tert-Butyl (2-((2-amino-5-fluorophenyl)(methyl)amino)ethyl)(methyl)carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-((2-amino-5-fluorophenyl)(methyl)amino)ethyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl (2-((2-amino-5-fluorophenyl)(methyl)amino)ethyl)(methyl)carbamate with analogs in terms of structural features, properties, and applications:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Applications References
This compound $ \text{C}{15}\text{H}{23}\text{FN}3\text{O}2 $ 2-amino-5-fluorophenyl, methylaminoethyl ~308.36 Potential kinase inhibitor intermediate (inferred) -
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate $ \text{C}{11}\text{H}{16}\text{FN}3\text{O}3 $ Pyrimidine ring with fluoro, hydroxy, methyl groups 257.26 Unspecified (safety data available)
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate $ \text{C}{13}\text{H}{20}\text{N}2\text{O}2 $ 3-amino-5-methylphenyl, methylene linker 236.31 Pharmaceutical, agrochemical, and material science research
tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate $ \text{C}{17}\text{H}{29}\text{N}4\text{O}3 $ 2-methoxy, dimethylaminoethyl side chain 337.44 Key intermediate for osimertinib (anticancer drug)
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate $ \text{C}{11}\text{H}{12}\text{BrF}2\text{NO}2 $ 5-bromo-2,3-difluorophenyl 308.12 Halogenated building block for further substitution reactions
Key Structural and Functional Differences

Aromatic Ring Substitution The 2-amino-5-fluorophenyl group in the target compound contrasts with 3-amino-5-methylphenyl in , altering electronic effects (fluoro vs. methyl) and steric hindrance. Halogenation: Bromo and difluoro substituents in increase molecular weight and reactivity, enabling cross-coupling reactions, unlike the amino group in the target compound.

Side Chain Variations The methylaminoethyl chain in the target compound provides flexibility, while dimethylaminoethyl in introduces stronger basicity and solubility.

Core Heterocycles

  • Pyrimidine-based analogs (e.g., ) exhibit distinct pharmacokinetic profiles due to heteroaromatic rings, which enhance metabolic stability compared to phenyl-based structures.

In contrast, highlights carbamates as intermediates for tyrosine kinase inhibitors (e.g., osimertinib), emphasizing substituent-driven specificity.

Biological Activity

tert-Butyl (2-((2-amino-5-fluorophenyl)(methyl)amino)ethyl)(methyl)carbamate, a compound with the molecular formula C15H24FN3O2C_{15}H_{24}FN_{3}O_{2} and a molecular weight of approximately 297.37 g/mol, has garnered attention in medicinal chemistry due to its unique structural features. The presence of a fluorinated aromatic ring and a bulky tert-butyl group may enhance its biological activity, making it a candidate for further research into its pharmacological properties.

Chemical Structure and Properties

The compound's structure includes:

  • tert-butyl group : This bulky substituent may increase lipophilicity, potentially enhancing membrane permeability.
  • Carbamate functional group : Known for its role in biological activity, this group can influence the compound's interaction with biological targets.
  • Amino-substituted aromatic ring : The fluorine atom on the phenyl ring is particularly significant as it can affect the electronic properties and reactivity of the compound.

Structural Formula

tert Butyl 2 2 amino 5 fluorophenyl methyl amino ethyl methyl carbamate\text{tert Butyl 2 2 amino 5 fluorophenyl methyl amino ethyl methyl carbamate}

Molecular Characteristics

PropertyValue
Molecular FormulaC15H24FN3O2C_{15}H_{24}FN_{3}O_{2}
Molecular Weight297.37 g/mol
CAS Number2097165-02-9

Biological Activity

Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in relation to cancer therapeutics and enzyme inhibition.

The compound is hypothesized to interact with specific receptors or enzymes involved in metabolic pathways. Techniques such as molecular docking and enzyme kinetics studies are essential for elucidating its pharmacodynamics.

Comparative Analysis with Similar Compounds

Compounds structurally similar to this compound often exhibit notable biological activities. The following table summarizes some of these compounds:

Compound NameStructure FeaturesUnique Aspects
5-FluoroanilineContains fluorine; simpler structureBasic amine functionality
N-Methyl carbamateCarbamate group; lacks fluorineLess complex than tert-butyl variant
2-Amino-5-fluorobenzamideSimilar aromatic structure; amide instead of carbamateDifferent functional group leading to varied reactivity

The unique combination of structural features in this compound may enhance its lipophilicity and biological activity compared to simpler analogs.

Anticancer Activity

Research has indicated that compounds with similar functionalities often exhibit cytotoxic effects against various cancer cell lines. For example, compounds containing a fluorinated phenyl ring have shown increased potency against tumor cells due to enhanced interaction with cellular targets.

Study Example

A study conducted on related carbamate derivatives demonstrated that specific substitutions on the aromatic ring significantly influenced their IC50 values against human cancer cell lines. The presence of electron-withdrawing groups like fluorine was crucial for enhancing cytotoxicity.

Enzyme Inhibition Studies

Inhibition studies targeting specific enzymes have revealed that compounds resembling this compound can effectively disrupt metabolic pathways. For instance, carbamates have been shown to inhibit acetylcholinesterase activity, which is vital in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (2-((2-amino-5-fluorophenyl)(methyl)amino)ethyl)(methyl)carbamate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Halogenation of the phenyl ring (e.g., bromination at the 5-position) followed by trifluoromethylation under inert gas conditions to prevent side reactions .
  • Step 2 : Carbamate formation via reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C to minimize hydrolysis .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures for optimal purity .
    • Critical Factors : Temperature control during halogenation and anhydrous conditions during carbamate formation are essential to achieve yields >70%.

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • 1H/13C NMR : Confirm substitution patterns (e.g., fluorine coupling in the aromatic region, tert-butyl singlet at δ ~1.2 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify molecular ion peaks ([M+H]+ ~352 m/z) and assess purity (>95%) .
  • FT-IR : Identify carbamate C=O stretches (~1700 cm⁻¹) and N-H bends (~1530 cm⁻¹) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Stability Profile :

  • Acidic/alkaline conditions : Hydrolysis of the carbamate group occurs at pH <3 or >10, generating tert-butanol and methylamine derivatives. Monitor via pH-adjusted stability assays (24-hour incubation at 37°C) .
  • Thermal stability : Decomposition above 150°C (TGA data); store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

  • In Silico Approaches :

  • Molecular docking (AutoDock Vina) : Screen against kinase targets (e.g., EGFR) using PDB structures to identify binding poses and ΔG values .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; analyze RMSD and hydrogen-bond persistence .
  • ADMET Prediction (SwissADME) : Evaluate logP (~2.8), BBB permeability (low), and CYP450 inhibition risks .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Data Reconciliation :

  • Dose-response validation : Re-test activity in standardized assays (e.g., MTT for cytotoxicity, IC50 comparisons) with controlled cell lines (e.g., HeLa vs. MCF-7) .
  • Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites that may explain variability in in vivo vs. in vitro results .
  • Structural analogs : Compare with tert-butyl derivatives lacking the 5-fluoro group to isolate substituent-specific effects .

Q. What are the structure-activity relationships (SAR) for modifying substituents to enhance pharmacological properties?

  • SAR Insights :

Substituent Effect Example Data
5-Fluoro Increases metabolic stability (t1/2 ↑30%) by reducing CYP2D6 oxidation .IC50: 2.1 µM (with F) vs. 5.8 µM (without F) in kinase assays .
Methylamino Enhances solubility (logP ↓0.5) and reduces plasma protein binding (↓15%) .
tert-Butyl Improves membrane permeability (Papp ↑1.7×10⁻⁶ cm/s in Caco-2 models) .
  • Experimental Design : Synthesize analogs with electron-withdrawing groups (e.g., -NO2) at the 2-position and evaluate via SPR binding assays .

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